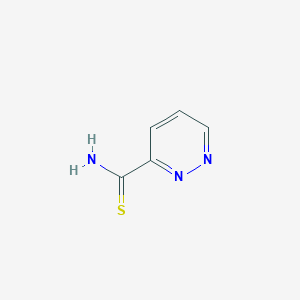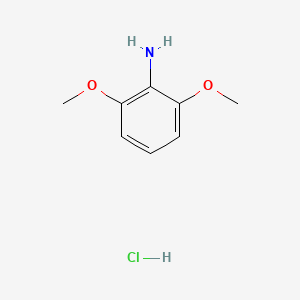
(5-(Methylthio)pyridin-3-ylthio)methylboronic acid
Übersicht
Beschreibung
(5-(Methylthio)pyridin-3-ylthio)methylboronic acid, also known as MTP-TMBA, is a boronic acid derivative that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. MTP-TMBA is a potent inhibitor of proteasome activity and has shown promising results in the treatment of various diseases, including cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Derivatives of pyridine, such as [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazides, have been synthesized and tested for antimycobacterial activity. Some showed activity against Mycobacterium tuberculosis and Mycobacterium avium (Mamolo et al., 2001).
- Novel pyridine derivatives have been synthesized via Suzuki cross-coupling reaction. These derivatives, including 5-bromo-2-methylpyridin-3-amine, displayed biological activities such as anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Antimicrobial and Antibacterial Applications
- Synthesized thiopyridines and thienopyridines showed anticipated biological activity, serving as key intermediates in targeted compound synthesis (Bakhite et al., 2003).
- Certain 1β-methylcarbapenem antibiotics, which involve pyrrolidinylthio derivatives, have exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria (Iso et al., 1996).
Synthesis Techniques and Molecular Analysis
- Palladium-catalyzed cascade reactions of δ-ketonitriles with arylboronic acids have been explored for synthesizing valuable pyridines (Yao et al., 2020).
- (Thiouriedo)alkanoic acid esters, including 3-pyridin-2-yl derivatives, have been synthesized and evaluated for glucose-6-phosphatase inhibitory activity (Farhanullah et al., 2004).
Eigenschaften
IUPAC Name |
(5-methylsulfanylpyridin-3-yl)sulfanylmethylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2S2/c1-12-6-2-7(4-9-3-6)13-5-8(10)11/h2-4,10-11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHBNWZAAQZNMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CSC1=CN=CC(=C1)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657159 | |
| Record name | ({[5-(Methylsulfanyl)pyridin-3-yl]sulfanyl}methyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Methylthio)pyridin-3-ylthio)methylboronic acid | |
CAS RN |
913835-66-2 | |
| Record name | ({[5-(Methylsulfanyl)pyridin-3-yl]sulfanyl}methyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418347.png)








![Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1418363.png)


![Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride](/img/structure/B1418369.png)